1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Catalog No.
S13807587
CAS No.
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-...

Product Name

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3

InChI Key

OEMNROQDNQPXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)C=O

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a thiazole moiety. The molecular formula for this compound is C9H11NOSC_9H_{11}NOS, and it has a molecular weight of 181.26 g/mol. The IUPAC name reflects its structural components, indicating the presence of a thiazole ring substituted with a cyclopropane carbaldehyde group. The thiazole ring, a five-membered heterocyclic compound containing nitrogen and sulfur, is known for its diverse biological activities and potential applications in medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring due to the electron-donating effect of the sulfur atom.

These reactions are significant for modifying the compound for various applications in organic synthesis and medicinal chemistry.

The biological activity of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is primarily attributed to its thiazole component. Thiazole derivatives are known for their:

  • Antimicrobial properties: They exhibit activity against various bacteria and fungi.
  • Antiviral effects: Certain thiazole derivatives have been studied for their potential to inhibit viral replication.
  • Anticancer potential: Compounds with similar structures have shown promise in targeting cancer cells through various mechanisms.

The specific biological mechanisms of action for this compound may involve interactions with cellular targets that disrupt critical pathways in pathogens or cancer cells.

The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides.
  • Attachment of the Cyclopropane Ring: This step often employs cyclopropanation reactions, such as the Simmons-Smith reaction, where alkenes react with diiodomethane in the presence of zinc-copper couple.
  • Introduction of the Aldehyde Group: The Vilsmeier-Haack reaction can be used to introduce the aldehyde group by reacting a thiazole derivative with dimethylformamide and phosphorus oxychloride.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules and as a reagent in various organic reactions.
  • Biology: Its thiazole ring is explored for biological activities, including antimicrobial and antiviral properties.
  • Medicine: The compound is investigated for potential therapeutic applications, particularly in developing anticancer and anti-inflammatory agents.
  • Industry: It may be utilized in creating agrochemicals, dyes, and other industrial chemicals.

Research into the interaction studies of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is essential for understanding its biological effects. These studies typically focus on:

  • Molecular docking studies to predict how the compound interacts with specific proteins or enzymes.
  • In vitro assays to evaluate its efficacy against various pathogens or cancer cell lines.

Such investigations help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural features with 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamineContains a thiazole ringKnown for antimicrobial properties
SulfathiazoleA sulfonamide derivative of thiazoleAntimicrobial agent used in medicine
RitonavirA protease inhibitorUsed as an antiretroviral drug
AbafunginA thiazole derivativeExhibits antifungal activity
BleomycinAn antineoplastic agentUsed in cancer treatment

What sets 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde apart is its unique combination of a cyclopropane structure with a biologically active thiazole ring, potentially conferring specific reactivity and biological activity not found in other similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

181.05613515 g/mol

Monoisotopic Mass

181.05613515 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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